Grgdspk Grgdspk GRGDSPK is an inhibitory peptide for RGD-mediated adhesion between integrin and extracellular matrix molecules.
Brand Name: Vulcanchem
CAS No.: 111119-28-9
VCID: VC21541442
InChI: InChI=1S/C28H49N11O11/c29-8-2-1-5-16(27(49)50)37-25(47)19-7-4-10-39(19)26(48)18(14-40)38-24(46)17(11-22(43)44)36-21(42)13-34-23(45)15(35-20(41)12-30)6-3-9-33-28(31)32/h15-19,40H,1-14,29-30H2,(H,34,45)(H,35,41)(H,36,42)(H,37,47)(H,38,46)(H,43,44)(H,49,50)(H4,31,32,33)/t15-,16-,17-,18-,19-/m0/s1
SMILES: C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O
Molecular Formula: C28H49N11O11
Molecular Weight: 715.8 g/mol

Grgdspk

CAS No.: 111119-28-9

Cat. No.: VC21541442

Molecular Formula: C28H49N11O11

Molecular Weight: 715.8 g/mol

* For research use only. Not for human or veterinary use.

Grgdspk - 111119-28-9

CAS No. 111119-28-9
Molecular Formula C28H49N11O11
Molecular Weight 715.8 g/mol
IUPAC Name (2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid
Standard InChI InChI=1S/C28H49N11O11/c29-8-2-1-5-16(27(49)50)37-25(47)19-7-4-10-39(19)26(48)18(14-40)38-24(46)17(11-22(43)44)36-21(42)13-34-23(45)15(35-20(41)12-30)6-3-9-33-28(31)32/h15-19,40H,1-14,29-30H2,(H,34,45)(H,35,41)(H,36,42)(H,37,47)(H,38,46)(H,43,44)(H,49,50)(H4,31,32,33)/t15-,16-,17-,18-,19-/m0/s1
Standard InChI Key ZRVZOBGMZWVJOS-VMXHOPILSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)O
SMILES C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O
Canonical SMILES C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O

Chemical Structure and Properties

Molecular Identity

GRGDSPK is a synthetic peptide with the full chemical name glycyl-arginyl-glycyl-aspartyl-seryl-prolyl-lysine . It contains the biologically active RGD (Arginine-Glycine-Aspartic acid) sequence which is recognized by approximately half of the known integrin receptors . The peptide has specific chemical identifiers that distinguish it in chemical databases and research literature.

Chemical Properties

The detailed chemical properties of GRGDSPK are summarized in the following table:

PropertyValue
Molecular FormulaC28H49N11O11
Molecular Weight715.76 g/mol
CAS Registry Number111119-28-9
IUPAC Name(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid
SequenceH-Gly-Arg-Gly-Asp-Ser-Pro-Lys-OH
Alternative NamesEMD 56574, Gly-arg-gly-asp-ser-pro-lys
Relative Density1.31 g/cm³

Source: Information compiled from chemical databases

Biological Functions and Mechanisms

Integrin Binding Properties

GRGDSPK functions primarily as an integrin binding peptide. Integrins are a family of cell surface receptors that mediate attachment between cells and their surrounding environment, including the extracellular matrix (ECM). The RGD motif within GRGDSPK is recognized by multiple integrin subtypes, with particularly strong affinity for αvβ3 integrin, followed by αvβ5 and α5β1 integrins . This binding plays crucial roles in various biological processes including cell adhesion, migration, growth, and differentiation .

Cellular Adhesion Inhibition

One of the key properties of GRGDSPK is its ability to inhibit cell adhesion processes. Research has demonstrated that GRGDSPK specifically inhibits endothelial cell adhesion to fibroblast growth factor-2 and to fibronectin . This inhibitory function suggests potential applications in therapeutic interventions where blocking cell adhesion might be beneficial, such as in preventing angiogenesis or metastasis in cancer.

Research Applications

Structural Studies of Integrin-Ligand Interactions

GRGDSPK has been instrumental in elucidating the mechanisms of integrin-ligand interactions. In a significant study, researchers employed photoaffinity cross-linking with GRGDSPK to examine RGD recognition by the human placental vitronectin receptor. The peptide was coupled to a thiol-cleavable radioiodinatable aryl azide, and when cross-linked to the vitronectin receptor, approximately 80% of the label was associated with the beta subunit of the receptor . This research identified amino acid residues 61-203 as being proximal to the RGD binding domain of the vitronectin receptor, providing valuable insights into the structural basis of integrin-ligand recognition .

Structure-Activity Relationships

Binding Affinity Profile

The relative binding affinities of GRGDSPK and related peptides for various integrin subtypes have been characterized. All linear RGD peptides, including GRGDSPK, exhibit their strongest affinity for αvβ3 integrin, followed by αvβ5 and α5β1 integrins. They also show selectivity for αvβ6, αvβ8, and αIIbβ3 integrins, but with lower affinity . This affinity profile is important for understanding the biological effects of GRGDSPK and for developing targeted applications.

Comparison with Other RGD Peptides

Linear versus Cyclic RGD Peptides

While GRGDSPK is a linear RGD peptide, cyclic RGD peptides have also been developed and studied extensively. Cyclic peptides typically show improved binding affinity to integrins compared to their linear counterparts . For example, cyclo[RGDfV] (where f is d-phenylalanine) binds αvβ3 integrin with high affinity and has been used in competitive binding studies with GRGDSPK conjugates .

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